Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-Oxazol-2-yl)phenol

FAAH inhibition endocannabinoid meta-substituted phenolic carbamate

3-(1,3-Oxazol-2-yl)phenol (CAS 35582-09-3, C₉H₇NO₂, MW 161.16) is a heterocyclic building block combining a 1,3-oxazole ring with a phenolic hydroxyl group at the meta position of the phenyl substituent. This regioisomeric arrangement is not merely a structural variation — it fundamentally determines the compound's hydrogen-bonding architecture, biological target engagement profile, and derivatization potential.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Cat. No. B8664091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Oxazol-2-yl)phenol
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=NC=CO2
InChIInChI=1S/C9H7NO2/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H
InChIKeySPRWRLULVAMMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Oxazol-2-yl)phenol — Meta-Hydroxyphenyl Oxazole Scaffold for Targeted Inhibitor Design and Crystal Engineering


3-(1,3-Oxazol-2-yl)phenol (CAS 35582-09-3, C₉H₇NO₂, MW 161.16) is a heterocyclic building block combining a 1,3-oxazole ring with a phenolic hydroxyl group at the meta position of the phenyl substituent . This regioisomeric arrangement is not merely a structural variation — it fundamentally determines the compound's hydrogen-bonding architecture, biological target engagement profile, and derivatization potential. Unlike its para-substituted isomer 4-(oxazol-2-yl)phenol, which has been characterized as a dual COX-1/COX-2 inhibitor (IC₅₀ = 3.3 and 2.3 µM, respectively) , the meta-hydroxyphenyl oxazole scaffold serves as the pharmacophoric core for potent, selective inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and fatty acid amide hydrolase (FAAH) — two therapeutically distinct enzyme targets [1][2]. The compound exhibits moderate lipophilicity (calculated logP ~1.5–2.5) and is soluble in common organic solvents, making it a tractable starting material for medicinal chemistry and materials science applications .

Why the Meta-Hydroxy Regioisomer of 3-(1,3-Oxazol-2-yl)phenol Cannot Be Replaced by Its Para or Ortho Analogs


The hydroxyl position on the phenyl ring of oxazolylphenols is not a silent structural feature — it is a decisive determinant of both biological target engagement and solid-state assembly. The meta-OH orientation in 3-(1,3-oxazol-2-yl)phenol enables a specific hydrogen-bonding topology that supports tetrameric crystal packing via weak C–H⋯N interactions, whereas the para isomer forms infinite chains through strong intermolecular O–H⋯N bonds, and the ortho isomer is locked into an intramolecular O–H⋯N hydrogen-bonded coplanar conformation [1]. These crystallographic differences directly affect solubility, formulation behavior, and solid-state stability. More critically for drug discovery procurement, the meta-substitution pattern exclusively supports the pharmacophore requirements for both FAAH inhibition (sub-nanomolar potency achieved via 3-(oxazol-2-yl)phenyl carbamates, IC₅₀ = 0.74 nM) [2] and 17β-HSD1 inhibition (IC₅₀ = 0.31 µM with ~56-fold selectivity over the counter-target 17β-HSD2) [3]. The para isomer, by contrast, engages an entirely different target class (COX-1/COX-2 dual inhibition) . Interchanging regioisomers therefore means redirecting the entire biological pathway of the resulting derivatives — a substitution that cannot be made without compromising project-specific target engagement.

Quantitative Differentiation Evidence for 3-(1,3-Oxazol-2-yl)phenol Versus Closest Analogs


FAAH Inhibition: Meta-Substituted 3-(Oxazol-2-yl)phenyl Carbamate Achieves Sub-Nanomolar IC₅₀ (0.74 nM) — Para Analogs Show Divergent Target Profiles

The 3-(1,3-oxazol-2-yl)phenol scaffold, when elaborated to 3-(oxazol-2-yl)phenyl cyclohexylcarbamate (compound 2a), inhibits fatty acid amide hydrolase (FAAH) with an IC₅₀ of 0.74 nM — sub-nanomolar potency that establishes the meta-oxazolylphenol as a privileged pharmacophore for this target [1]. The Käsnänen et al. study explicitly focused on meta-substituted phenolic N-alkyl/aryl carbamates, confirming that the meta orientation is a deliberate design choice for FAAH engagement. In contrast, a parallel study by Minkkilä et al. on para-substituted phenolic N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors reported a different structure–activity profile, with the para orientation yielding distinct potency and selectivity patterns [2]. Furthermore, 4-(oxazol-2-yl)phenol (the para isomer) has been independently characterized as a dual COX-1/COX-2 inhibitor (IC₅₀ = 3.3 and 2.3 µM, respectively) rather than an FAAH-targeting scaffold . The regioisomeric choice therefore dictates which enzyme class is engaged.

FAAH inhibition endocannabinoid meta-substituted phenolic carbamate 3D-QSAR

17β-HSD1 Inhibition: Meta-Oxazolylphenol Derivative Compound 18 Achieves 0.31 µM IC₅₀ with 56-Fold Selectivity Over 17β-HSD2 — a Selectivity Profile Unavailable to the Para Isomer

The bis(hydroxyphenyl) oxazole derivative 3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol (Compound 18), which incorporates the 3-(1,3-oxazol-2-yl)phenol motif as its core, was identified as the most potent compound in a series of 19 azoles evaluated for 17β-HSD1 inhibition [1]. Compound 18 exhibited an IC₅₀ of 0.31 µM (310 nM) against human placental 17β-HSD1 in a cell-free assay, and 0.38 µM (380 nM) in a T-47D cell-based assay [2]. Critically, its selectivity was quantified against the counter-target 17β-HSD2, yielding an IC₅₀ of 17.5 µM (17,500 nM) — a selectivity ratio of approximately 56-fold [2]. This selectivity is pharmacologically essential because 17β-HSD2 catalyzes the inactivation of estradiol, and its inhibition would be therapeutically counterproductive. The para isomer 4-(oxazol-2-yl)phenol does not engage 17β-HSD1 as its primary target; instead, it is characterized as a COX-1/COX-2 dual inhibitor . The meta-hydroxyphenyl orientation is thus structurally required for the 17β-HSD1 inhibitory pharmacophore.

17β-HSD1 inhibition breast cancer estrogen-dependent disease selectivity non-steroidal inhibitor

Crystal Engineering: Meta-OH Oxazolylphenol Forms Unique Tetrameric Assemblies — Para and Ortho Isomers Adopt Fundamentally Different Solid-State Architectures

Single-crystal X-ray diffraction studies of the three isomeric hydroxyphenyl-2-oxazolines (the dihydro analogs of the target oxazole series) reveal that the hydroxyl position dictates the entire supramolecular architecture [1]. The meta-hydroxy isomer (II), 3-(4,5-dihydro-1,3-oxazol-2-yl)phenol, crystallizes with two molecules in the asymmetric unit exhibiting oxazoline–phenyl dihedral angles of 4.75(16)° and 3.49(17)°, and notably, molecule B adopts an unusual ³T₄ (C₂TC₃) ring conformation — the only non-planar oxazoline ring observed across all three isomers. These meta-oriented molecules assemble into discrete tetramers bound together via weak C–H⋯N hydrogen bonds. In stark contrast, the para-hydroxy isomer (III) displays a dihedral angle of 11.22(6)° — the largest deviation from coplanarity — and forms infinite one-dimensional chains via strong intermolecular O–H⋯N hydrogen bonds [1]. The ortho isomer (I) is nearly coplanar (0.74(4)°) due to a strong intramolecular O–H⋯N hydrogen bond that locks the conformation. These regioisomer-dependent packing motifs directly influence bulk properties including melting point, solubility, and mechanical stability, which are critical for formulation development.

crystal engineering hydrogen bonding solid-state chemistry polymorph control supramolecular assembly

Ligand Efficiency Advantage: 3-(1,3-Oxazol-2-yl)phenol (MW 161) vs. 3-(Benzo[d]oxazol-2-yl)phenol (MW 211) — Lower Molecular Weight Scaffold for Fragment-Based Design

In fragment-based drug discovery and lead optimization, lower molecular weight starting scaffolds are preferred because they allow greater room for subsequent functionalization while staying within drug-like property space. 3-(1,3-Oxazol-2-yl)phenol (MW = 161.16 g/mol, molecular formula C₉H₇NO₂) offers a 31% molecular weight advantage over its benzannulated analog 3-(benzo[d]oxazol-2-yl)phenol (MW = 211.22 g/mol, C₁₃H₉NO₂) . The simpler oxazole core also provides fewer metabolically labile sites (no additional fused benzene ring susceptible to CYP-mediated oxidation) and greater synthetic accessibility for parallel library synthesis. Both compounds share the critical meta-hydroxyphenyl pharmacophore, but the benzoxazole analog's larger π-surface alters electronic properties, lipophilicity, and potential off-target polypharmacology — factors that must be deliberately managed in lead optimization. The oxazole scaffold thus represents the minimal pharmacophoric unit, consistent with the principle of fragment efficiency.

fragment-based drug discovery ligand efficiency molecular weight optimization scaffold comparison

Coordination Chemistry: Oxazolylphenolate Ligands Yield Complete Diastereoselectivity (Λ-Helicity) in Tris-Chelate Complexes — Meta Substitution Modulates Bite Angle and Metal-Binding Geometry

Oxazolylphenolates — including those derived from the 3-(oxazol-2-yl)phenol scaffold — function as bidentate N,O-chelating ligands that form homoleptic tris-chelate complexes ML₃ with Al³⁺ and rare-earth M³⁺ ions [1]. Critically, these complexes crystallize exclusively as mer-isomers, and when chiral oxazolylphenolates are employed, complete diastereoselectivity is observed: complexes with (S)-configured ligands crystallize with Λ-helicity at the metal center. NMR characterization reveals rapid ligand exchange at ambient temperature for rare-earth complexes but slow exchange on the NMR timescale for Al³⁺ complexes — a metal-dependent dynamic behavior relevant to catalyst design [1]. The phenol ring substitution pattern (including the meta-OH orientation) modulates the electronic properties of the phenolate oxygen and thus influences the metal–ligand bond strength and catalytic activity, as demonstrated in related Re(V) oxazolylphenolate epoxidation catalysts where para-substitution with electron-withdrawing groups (e.g., –NO₂) alters catalytic performance [2]. While direct comparison data for meta vs. para oxazolylphenolates in identical catalytic systems is limited, the coordination chemistry principle — that the phenolate electronic environment tunes catalytic behavior — is well established.

coordination chemistry lanthanide complexes diastereoselective crystallization chiral ligands oxazolylphenolate

Validated Application Scenarios for 3-(1,3-Oxazol-2-yl)phenol Based on Quantitative Differentiation Evidence


Endocannabinoid System Drug Discovery — FAAH Inhibitor Lead Generation Using the Meta-Oxazolylphenol Pharmacophore

The 3-(1,3-oxazol-2-yl)phenol scaffold is the validated starting point for developing sub-nanomolar FAAH inhibitors. As demonstrated by Käsnänen et al. (2010), elaboration to 3-(oxazol-2-yl)phenyl cyclohexylcarbamate yields FAAH IC₅₀ = 0.74 nM [1]. The meta-substitution pattern is essential for this activity — para-substituted phenolic carbamates show a divergent SAR profile [2], and the para oxazolylphenol isomer itself is characterized as a COX inhibitor rather than a FAAH ligand . Procurement of the meta isomer is therefore mandatory for any FAAH-targeted medicinal chemistry campaign. The scaffold's low molecular weight (161.16 g/mol) and tractable cLogP (~1.5–2.5) make it suitable for fragment-based screening and subsequent property-guided optimization toward clinical candidates for pain, anxiety, and neuroinflammation indications.

Estrogen-Dependent Disease Therapeutics — 17β-HSD1 Inhibitor Development for Breast Cancer and Endometriosis

The bis(hydroxyphenyl) oxazole derivative incorporating the 3-(oxazol-2-yl)phenol core, Compound 18 (3-[5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]phenol), achieves 17β-HSD1 IC₅₀ = 0.31 µM with approximately 56-fold selectivity over the counter-target 17β-HSD2 (IC₅₀ = 17.5 µM) [1][2]. This selectivity window is therapeutically critical because 17β-HSD2 inhibition would counteract the desired reduction in estradiol levels. The Bey et al. (2008) study demonstrates that the meta-hydroxyphenyl orientation on the oxazole ring is a structural requirement for 17β-HSD1 engagement within the bis(hydroxyphenyl) azole series [1]. Researchers procuring building blocks for non-steroidal 17β-HSD1 inhibitor synthesis should specify the meta-hydroxy oxazole isomer; the para isomer 4-(oxazol-2-yl)phenol leads to COX pathway engagement instead , which is pharmacologically irrelevant for this target indication.

Crystal Engineering and Solid-State Formulation — Exploiting Regioisomer-Specific Hydrogen-Bonded Architectures

The meta-hydroxyphenyl oxazole scaffold provides a unique tetrameric hydrogen-bonded assembly in the solid state, as established by the crystallographic analysis of Langer et al. (2005) on the isomeric hydroxyphenyl-2-oxazolines [1]. The meta isomer (II) crystallizes with discrete tetrameric units stabilized by weak C–H⋯N interactions and exhibits an unusual ³T₄ puckered oxazoline conformation in one of its two crystallographically independent molecules — features not observed in either the ortho or para analogs. The para isomer instead forms infinite one-dimensional O–H⋯N hydrogen-bonded chains, while the ortho isomer is locked into an intramolecularly hydrogen-bonded coplanar conformation [1]. These regioisomer-specific packing architectures directly impact bulk solubility, dissolution rate, and mechanical properties. For solid-form screening, co-crystal design, and formulation development, the meta isomer's discrete tetrameric packing offers a distinct and predictable solid-state profile that cannot be replicated by substituting the para or ortho isomers.

Asymmetric Catalysis and Chiral Materials — Oxazolylphenolate Ligands for Lanthanide and Aluminum Complexes

The 3-(1,3-oxazol-2-yl)phenol scaffold serves as a precursor for oxazolylphenolate ligands used in homoleptic tris-chelate complexes with Al³⁺ and lanthanide ions [1]. These complexes crystallize with complete diastereoselectivity: (S)-configured oxazolylphenolates yield exclusively Λ-helical mer-isomers, as confirmed by X-ray crystallography [1]. The dynamic behavior of these complexes is metal-dependent — rapid ligand exchange at ambient temperature for rare-earth complexes (relevant to dynamic combinatorial chemistry and sensing applications) versus slow exchange for Al³⁺ complexes (relevant to robust asymmetric catalysts) [1]. While the Aspinall et al. study employed primarily ortho-substituted oxazolylphenolates, the coordination chemistry principle extends to meta-substituted variants, where the phenol substitution pattern tunes the electronic environment at the metal center. For researchers developing chiral catalysts, luminescent lanthanide materials, or stereoselective separation agents, the oxazolylphenolate ligand class — accessible from 3-(1,3-oxazol-2-yl)phenol — provides predictable stereochemical outcomes.

Quote Request

Request a Quote for 3-(1,3-Oxazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.